molecular formula C13H9N3O2 B044777 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 124340-85-8

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B044777
CAS No.: 124340-85-8
M. Wt: 239.23 g/mol
InChI Key: ORKPQHISLNQQGP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a benzimidazole core with a carboxylic acid functional group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid typically involves the condensation of 2-aminopyridine with an appropriate carboxylic acid derivative. One common method includes the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can vary, but often involve the use of toluene, I2, and TBHP (tert-Butyl hydroperoxide) for the formation of N-(pyridin-2-yl)amides, while ethyl acetate and TBHP are used for the formation of 3-bromoimidazopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an anti-fibrotic agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific structure, which combines a pyridine ring with a benzimidazole core and a carboxylic acid group. This unique structure contributes to its diverse biological activities and its potential as a versatile building block in medicinal chemistry.

Properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKPQHISLNQQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469728
Record name 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-85-8
Record name 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 5
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 6
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

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